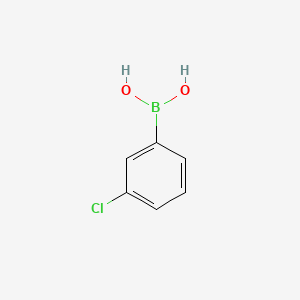

3-Chlorophenyl boronic acid

Description

The exact mass of the compound 3-Chlorophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(3-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEAGACSNFSZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370214 | |

| Record name | 3-Chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63503-60-6 | |

| Record name | 3-Chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylboronic acid is a synthetic organoboron compound widely utilized in organic chemistry and medicinal chemistry. As a derivative of phenylboronic acid, its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures, such as biaryls, which are prevalent in many biologically active compounds. The presence of the chlorine atom on the phenyl ring provides a site for further functionalization and modulates the electronic properties of the molecule, making 3-chlorophenylboronic acid a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, key applications, and relevant experimental protocols.

Core Chemical and Physical Properties

The fundamental physical and chemical properties of 3-Chlorophenylboronic acid are summarized in the table below, providing a quantitative overview for experimental design and evaluation.

| Property | Value | Reference(s) |

| CAS Number | 63503-60-6 | |

| Synonyms | 3-Chlorobenzeneboronic acid, m-Chlorophenylboronic acid | |

| Molecular Formula | C₆H₆BClO₂ | |

| Molecular Weight | 156.37 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 185-189 °C | |

| Boiling Point | 311.4 °C at 760 mmHg (Predicted) | |

| Density | 1.32 g/cm³ (Predicted) | |

| Solubility | Slightly soluble in water. Soluble in methanol, ether, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). | |

| Stability | Stable under recommended storage conditions. | |

| Storage Conditions | Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed. |

Spectroscopic Analysis

Spectroscopic data is critical for the identification and characterization of 3-Chlorophenylboronic acid. The following table outlines its key spectral features.

| Spectroscopy | Data | Reference(s) |

| ¹H NMR | (DMSO-d₆, 400 MHz) δ (ppm): ~8.1 (s, broad, 2H, -B(OH)₂), ~7.8-7.9 (m, 2H, Ar-H), ~7.4 (t, 1H, Ar-H), ~7.3 (d, 1H, Ar-H). Note: Chemical shifts are estimated from spectrum images. Actual values may vary. | [1][3] |

| ¹³C NMR | Expected chemical shifts (ppm): ~170-185 (C-B), ~125-150 (Aromatic C-Cl and C-H). Specific shifts are not readily available in literature. | [4] |

| FT-IR | Expected characteristic absorption peaks (cm⁻¹): ~3500-3200 (broad, O-H stretch), ~3100-3000 (aromatic C-H stretch), ~1600-1400 (aromatic C=C stretch), ~1350 (B-O stretch), ~850-550 (C-Cl stretch). | [5][6] |

Key Reactions & Applications

3-Chlorophenylboronic acid is a key reactant in several important organic transformations.

Suzuki-Miyaura Coupling: The most prominent application of 3-chlorophenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate to form a new carbon-carbon bond, typically to create biaryl structures.[6]

References

A Technical Guide to the Synthesis of 3-Chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthesis methods for 3-chlorophenylboronic acid, a critical reagent in modern organic chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an essential building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and advanced materials. This document details the most prevalent and effective synthesis strategies, complete with experimental protocols and a comparative analysis of their quantitative aspects.

Core Synthesis Methodologies

The preparation of 3-chlorophenylboronic acid is predominantly achieved through two main synthetic routes: the Grignard reagent method and the organolithium reagent method. Both pathways involve the formation of an organometallic intermediate from a corresponding aryl halide, which is then quenched with a borate ester, followed by hydrolysis to yield the desired boronic acid.

Grignard Reagent Method

This classic approach utilizes the formation of a Grignard reagent, an organomagnesium halide, from a suitable starting material like m-dichlorobenzene or 3-chlorobromobenzene. The Grignard reagent is then reacted with a trialkyl borate, such as trimethyl borate, to form a boronate ester, which upon acidic workup, hydrolyzes to 3-chlorophenylboronic acid. A key advantage of this method is the relatively lower cost of starting materials.

Organolithium Reagent Method

The organolithium route typically starts from 1-bromo-3-chlorobenzene. An organolithium reagent, such as n-butyllithium, is used to perform a halogen-metal exchange, generating a highly reactive 3-chlorophenyllithium species. This intermediate is subsequently reacted with a trialkyl borate at low temperatures, followed by hydrolysis to afford the final product. This method is known for its high yield and clean reaction profiles, though it requires stringent anhydrous conditions and handling of pyrophoric reagents.[1]

Comparative Analysis of Synthesis Methods

To facilitate an informed selection of the most appropriate synthesis strategy, the following table summarizes the key quantitative data associated with each method based on reported experimental findings.

| Parameter | Grignard Reagent Method | Organolithium Reagent Method |

| Starting Material | m-Dichlorobenzene or 3-Chlorobromobenzene | 1-Bromo-3-chlorobenzene |

| Key Reagents | Magnesium, Iodine (initiator), 1,2-Dibromoethane (initiator), Trimethyl borate | n-Butyllithium, Trimethyl borate |

| Typical Yield | ~86.5%[1] | 57%[2] |

| Reported Purity | 98.5% (unpurified)[1] | High, but specific percentage not consistently reported |

| Reaction Temperature | Grignard formation: Reflux; Borylation: -20°C to -70°C[1][3] | -78°C[2] |

| Key Advantages | Lower cost of starting materials, suitable for industrial scale. | High yields, fewer byproducts.[1] |

| Key Disadvantages | Grignard initiation can be challenging. | Requires strictly anhydrous conditions, expensive and hazardous reagents.[1] |

Detailed Experimental Protocols

The following sections provide detailed experimental procedures for the two primary synthesis methods.

Protocol 1: Grignard Reagent Synthesis from m-Dichlorobenzene

This protocol is adapted from established industrial synthesis methods.[1][2]

Step 1: Preparation of 3-Chlorophenylmagnesium Chloride

-

Under an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction vessel with magnesium turnings.

-

Add a small amount of iodine and 1,2-dibromoethane as initiators.

-

In a suitable anhydrous solvent (e.g., tetrahydrofuran or diethyl ether), dissolve m-dichlorobenzene.

-

Slowly add the m-dichlorobenzene solution to the magnesium suspension. The reaction is exothermic and may require external cooling to maintain a gentle reflux.

-

After the addition is complete, continue stirring at reflux until the magnesium is consumed, indicating the formation of the Grignard reagent.

Step 2: Borylation and Hydrolysis

-

In a separate flask, dissolve trimethyl borate in an anhydrous solvent and cool the solution to -70°C.

-

Slowly add the prepared Grignard reagent to the trimethyl borate solution, maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by slowly adding an acidic aqueous solution (e.g., dilute hydrochloric acid).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The resulting solid can be further purified by recrystallization to yield 3-chlorophenylboronic acid.

Protocol 2: Organolithium Synthesis from 1-Bromo-3-chlorobenzene

This procedure is based on a general method for the synthesis of arylboronic acids.[2]

Step 1: Formation of 3-Chlorophenyllithium

-

Under an argon atmosphere, dissolve 1-bromo-3-chlorobenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes (2.3 equivalents) dropwise, ensuring the internal temperature does not rise above -78°C.

-

Stir the mixture at -78°C for one hour after the addition is complete.

Step 2: Borylation and Work-up

-

To the cold solution, slowly add trimethyl borate (1.5 equivalents).

-

Continue stirring at -78°C for another hour.

-

Remove the cooling bath and allow the reaction mixture to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Remove the THF and most of the water under reduced pressure.

-

Acidify the residue to a pH of 3 with 3M hydrochloric acid.

-

Extract the product with dichloromethane (3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure. The resulting solid is washed with ice-cold water and then with petroleum ether and dried to afford 3-chlorophenylboronic acid.

Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for Grignard Synthesis of 3-Chlorophenylboronic Acid.

References

A Comprehensive Technical Guide to 3-Chlorophenylboronic Acid: CAS Number, Safety, and Handling

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical reagents is paramount to ensuring both experimental success and laboratory safety. This in-depth guide provides critical information on 3-Chlorophenylboronic acid, a versatile building block in organic synthesis.

Core Identification:

-

Chemical Name: 3-Chlorophenylboronic acid

-

Synonyms: 3-Chlorobenzeneboronic acid, m-Chlorobenzeneboronic acid[1]

Safety Data Summary

The following table summarizes the key safety information for 3-Chlorophenylboronic acid, compiled from multiple safety data sheets. Adherence to these guidelines is crucial for safe handling and use.

| Parameter | Information | Reference |

| Pictogram |

| [5][6][7] |

| Signal Word | Warning | [5][6][7] |

| Hazard Statements | H302: Harmful if swallowed.[5][6][8] H312: Harmful in contact with skin.[5][6] H315: Causes skin irritation.[8] H319: Causes serious eye irritation.[8] H332: Harmful if inhaled.[5][6] H335: May cause respiratory irritation.[8] | |

| Precautionary Statements | Prevention: P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][7] P264: Wash skin thoroughly after handling.[5][7] P270: Do not eat, drink or smoke when using this product.[5][7] P271: Use only outdoors or in a well-ventilated area.[5][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6][7] Response: P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8] P302+P352: IF ON SKIN: Wash with plenty of water.[5][7] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] P312: Call a POISON CENTER or doctor/physician if you feel unwell.[8] P330: Rinse mouth.[5][7] Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.[8] Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[7][8] |

Experimental Protocols and Handling

Detailed methodologies for the safe handling and use of 3-Chlorophenylboronic acid are critical. The following represents a generalized protocol based on standard laboratory safety practices for this category of compound.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A laboratory coat is required. For larger quantities or in case of potential splashing, chemical-resistant aprons and boots are recommended.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

An eyewash station and safety shower must be readily accessible.

Handling and Storage:

-

Avoid the formation of dust and aerosols.

-

Keep the container tightly closed in a dry and well-ventilated place.

-

Store away from strong oxidizing agents.

First Aid Measures:

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.

-

If on Skin: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Safety Handling Workflow

The following diagram illustrates the logical workflow for safely handling 3-Chlorophenylboronic acid, from preparation to disposal.

This guide provides a foundational understanding of 3-Chlorophenylboronic acid for laboratory professionals. Always consult the specific Safety Data Sheet provided by the supplier for the most detailed and up-to-date information before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. (3-CHLOROPHENYL)BORONIC ACID | CAS 63503-60-6 [matrix-fine-chemicals.com]

- 3. 3-氯苯基硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. echemi.com [echemi.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 3-Chlorophenylboronic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chlorophenylboronic acid in various organic solvents. Due to the limited availability of direct quantitative solubility data for 3-chlorophenylboronic acid in publicly accessible literature, this document presents qualitative solubility information, quantitative data for structurally analogous compounds, and a detailed experimental protocol for determining solubility.

Qualitative Solubility of 3-Chlorophenylboronic Acid

3-Chlorophenylboronic acid is a white to light yellow-green crystalline powder.[1] Its solubility in different solvent systems is a critical parameter for its use in organic synthesis, particularly in applications such as Suzuki-Miyaura cross-coupling reactions.[1]

General solubility characteristics indicate that 3-chlorophenylboronic acid is:

-

Soluble in organic solvents such as N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane, ether, tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), and methanol.[1]

-

Possesses some solubility in low-polarity and non-polar organic solvents.[1]

-

Exhibits poor solubility in water.[1]

Quantitative Solubility Data for Analogous Phenylboronic Acids

Table 1: Solubility of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (Mole Fraction, x) | ortho-Isobutoxyphenylboronic Acid (g/L) | meta-Isobutoxyphenylboronic Acid (Mole Fraction, x) | meta-Isobutoxyphenylboronic Acid (g/L) | para-Isobutoxyphenylboronic Acid (Mole Fraction, x) | para-Isobutoxyphenylboronic Acid (g/L)* |

| Chloroform | 293.15 | 0.045 | 78.8 | 0.008 | 13.8 | 0.006 | 10.3 |

| 303.15 | 0.075 | 134.4 | 0.014 | 24.5 | 0.011 | 19.2 | |

| 313.15 | 0.120 | 221.3 | 0.024 | 42.7 | 0.019 | 33.6 | |

| 323.15 | 0.185 | 356.5 | 0.041 | 74.0 | 0.032 | 57.2 | |

| 3-Pentanone | 293.15 | 0.135 | 198.5 | 0.028 | 39.9 | 0.022 | 31.2 |

| 303.15 | 0.190 | 289.4 | 0.045 | 65.3 | 0.036 | 51.9 | |

| 313.15 | 0.260 | 416.0 | 0.070 | 104.2 | 0.057 | 84.4 | |

| 323.15 | 0.350 | 594.1 | 0.105 | 161.8 | 0.088 | 134.7 | |

| Acetone | 293.15 | 0.150 | 221.7 | 0.040 | 57.5 | 0.032 | 45.8 |

| 303.15 | 0.210 | 323.1 | 0.062 | 91.1 | 0.051 | 74.5 | |

| 313.15 | 0.285 | 461.3 | 0.092 | 138.8 | 0.078 | 116.8 | |

| 323.15 | 0.380 | 655.4 | 0.130 | 202.4 | 0.112 | 172.9 |

* Solubility in g/L is calculated from mole fraction data, molecular weights of the solutes, and temperature-dependent densities of the solvents.

Table 2: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) | Phenylboronic Acid (g/L)* |

| Chloroform | 293.15 | 0.003 | 4.4 |

| 303.15 | 0.005 | 7.4 | |

| 313.15 | 0.008 | 11.9 | |

| 323.15 | 0.013 | 19.6 | |

| 3-Pentanone | 293.15 | 0.015 | 18.0 |

| 303.15 | 0.024 | 29.2 | |

| 313.15 | 0.038 | 46.9 | |

| 323.15 | 0.058 | 72.7 | |

| Acetone | 293.15 | 0.025 | 30.0 |

| 303.15 | 0.039 | 47.7 | |

| 313.15 | 0.060 | 74.7 | |

| 323.15 | 0.090 | 114.7 |

* Solubility in g/L is calculated from mole fraction data, the molecular weight of phenylboronic acid (121.93 g/mol ), and temperature-dependent densities of the solvents.[1]

Experimental Protocol for Solubility Determination

A widely accepted and reliable method for determining the solubility of boronic acids in organic solvents is the dynamic or synthetic method.[2] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[2]

Principle: A biphasic sample of the boronic acid and the chosen organic solvent with a precisely known composition is prepared. The mixture is heated at a constant, slow rate while being vigorously stirred. The temperature at which the last solid particles disappear, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[2]

Apparatus and Materials:

-

3-Chlorophenylboronic acid (solute)

-

High-purity organic solvents of choice

-

Jacketed glass vessel

-

Analytical balance (for accurate weighing)

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Luminance probe or a light source and detector for turbidity measurement

-

Heating/cooling circulator to control the temperature of the jacketed vessel

Procedure:

-

Sample Preparation: Accurately weigh the 3-chlorophenylboronic acid and the selected organic solvent into the jacketed glass vessel. The composition of the mixture should be known with a high degree of accuracy.

-

Heating and Stirring: The biphasic sample is heated at a slow, constant rate (e.g., 0.3 K/h) while being vigorously stirred to ensure homogeneity.[3]

-

Turbidity Measurement: Continuously monitor the intensity of a light beam passing through the sample. As the solid dissolves with increasing temperature, the turbidity of the mixture will decrease, leading to an increase in light transmission.

-

Equilibrium Point Determination: The temperature at which the solution becomes completely clear (i.e., the turbidity disappears) is recorded as the equilibrium solubility temperature for that specific composition.

-

Data Collection: Repeat the procedure for different compositions of the solute and solvent to generate a solubility curve (solubility vs. temperature).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of 3-chlorophenylboronic acid using the dynamic method.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to 3-Chlorophenylboronic Acid

Introduction

3-Chlorophenylboronic acid is a versatile organoboron compound widely utilized as a key building block in organic synthesis and medicinal chemistry.[1][2] Its stability and reactivity make it an essential reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][3][4] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties and Data

The fundamental physicochemical properties of 3-Chlorophenylboronic acid are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | References |

| Molecular Formula | C6H6BClO2 | [1][5][6][7] |

| Molecular Weight | 156.37 g/mol | [5][6][7][8] |

| CAS Number | 63503-60-6 | [1][5][6] |

| Appearance | White to off-white crystalline powder or needles | [1][2][9] |

| Melting Point | 185 - 189 °C | [1][2][8] |

| Solubility | Slightly soluble in water; Soluble in methanol, ether, tetrahydrofuran, DMSO, and DMF.[2][9] | |

| Purity | ≥95% - 99% (HPLC) | [1][7][8][10] |

Experimental Protocols

Detailed methodologies for the synthesis of 3-Chlorophenylboronic acid and its application in Suzuki-Miyaura cross-coupling are outlined below.

Synthesis of 3-Chlorophenylboronic Acid via Grignard Reaction

This protocol describes the synthesis starting from m-dichlorobenzene.[5]

Materials:

-

m-Dichlorobenzene

-

Magnesium turnings

-

Iodine (initiator)

-

1,2-Dibromoethane (initiator)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

n-Butyllithium in hexane

-

3M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Grignard Reagent Formation: Under an argon atmosphere, cool a solution of m-bromochlorobenzene (1 equivalent) in anhydrous THF to -78 °C.

-

Slowly add n-butyllithium (2.3 equivalents) dropwise, ensuring the temperature remains below -78 °C. Stir the mixture for one hour at this temperature.

-

Borylation: Slowly add trimethyl borate (1.5 equivalents) to the reaction mixture. Continue stirring at -78 °C for another hour.

-

Quenching and Work-up: Remove the cooling bath and allow the mixture to warm to room temperature. Quench the reaction by adding a saturated solution of ammonium chloride.

-

Remove THF and the majority of water under reduced pressure.

-

Acidify the residue with 3M HCl to a pH of 3.

-

Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

-

Combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

Crystallization: The crude product can be further purified by crystallization to obtain 3-Chlorophenylboronic acid.

Caption: Synthesis workflow for 3-Chlorophenylboronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol details a typical Suzuki-Miyaura reaction using 3-Chlorophenylboronic acid to form a biaryl compound.[4][11]

Materials:

-

Aryl halide (e.g., Aryl bromide, 1.0 eq.)

-

3-Chlorophenylboronic acid (1.2-1.5 eq.)

-

Palladium catalyst (e.g., Pd(OAc)2, 2 mol%)

-

Ligand (e.g., Triphenylphosphine, 4 mol%)

-

Base (e.g., K2CO3 or CsF, 2.0 eq.)

-

Solvent system (e.g., Toluene and Water)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask, add the aryl halide (1.0 mmol), 3-Chlorophenylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (10 mL) and water (2 mL) to the flask.

-

Reaction: Heat the mixture to 85-90 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography to yield the desired biaryl compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Research and Drug Development

3-Chlorophenylboronic acid is a crucial intermediate in various fields:

-

Pharmaceutical Development: It serves as a fundamental building block in the synthesis of a wide range of pharmaceuticals.[1] Its role is significant in developing drugs targeting cancer and diabetes, where it facilitates the construction of complex molecular architectures that can enhance drug efficacy.[1] It is also used in the synthesis of enzyme inhibitors, such as PDE4 inhibitors.[2][9][10]

-

Organic Synthesis: As a versatile reagent, it is extensively used in Suzuki-Miyaura reactions to create biaryl compounds, which are common motifs in agrochemicals and fine chemicals.[1][2] It also participates in other reactions like 1,4-conjugate additions.[2][9]

-

Materials Science: In the field of advanced materials, this compound is used to modify surfaces and create functionalized polymers.[1] It is a vital building block for specialized organic molecules used in Organic Light-Emitting Diodes (OLEDs), contributing to materials with enhanced stability and luminescence.[3]

References

- 1. chemimpex.com [chemimpex.com]

- 2. (3-chlorophenyl)boronic acid | Pharmaceutical Intermediate | 63503-60-6 - PHMO [phmo.com]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Chlorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. (3-CHLOROPHENYL)BORONIC ACID | CAS 63503-60-6 [matrix-fine-chemicals.com]

- 7. boronpharm.com [boronpharm.com]

- 8. 3-クロロフェニルボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 10. 3-Chlorophenylboronic acid = 95 63503-60-6 [sigmaaldrich.com]

- 11. organic-synthesis.com [organic-synthesis.com]

A Technical Guide to 3-Chlorophenylboronic Acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophenylboronic acid (CAS No. 63503-60-6) is a versatile synthetic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science. Its utility primarily stems from its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient formation of carbon-carbon bonds. This technical guide provides an in-depth overview of the commercial availability of 3-chlorophenylboronic acid, detailed experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling, and a discussion of its relevance in the development of bioactive molecules.

Commercial Availability

3-Chlorophenylboronic acid is readily available from a multitude of chemical suppliers worldwide. The compound is typically offered in various purities and quantities to cater to the diverse needs of research and development laboratories as well as commercial manufacturing. Below is a summary of representative commercial sources and their product specifications.

| Supplier | Product Number(s) | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich | 417521 | ≥95% | 63503-60-6 | C₆H₆BClO₂ | 156.37 |

| Tokyo Chemical Industry (TCI) | C1613 | >97.0% (T) | 63503-60-6 | C₆H₆BClO₂ | 156.37 |

| Chem-Impex | 31440 | ≥99% (HPLC) | 63503-60-6 | C₆H₆BClO₂ | 156.38 |

| Boron Molecular | BM147 | 97% | 63503-60-6 | C₆H₆BClO₂ | 156.375 |

| BLD Pharm | BD11255 | 98% | 63503-60-6 | C₆H₆BClO₂ | 156.37 |

| Matrix Fine Chemicals | MM63503606 | >98% | 63503-60-6 | C₆H₆BClO₂ | 156.37 |

Physicochemical Properties

-

Appearance: White to off-white powder or crystalline solid.[1]

-

Solubility: Soluble in methanol, ether, tetrahydrofuran, dimethyl sulfoxide, and dimethylformamide. Slightly soluble in water.

Experimental Protocols

Synthesis of 3-Chlorophenylboronic Acid via Grignard Reaction

This protocol describes the synthesis of 3-chlorophenylboronic acid from 3-chlorobromobenzene.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

1-Bromo-3-chlorobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine as an initiator.

-

Add a solution of 1-bromo-3-chlorobenzene in anhydrous THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.

-

Once the reaction starts, add the remaining 1-bromo-3-chlorobenzene solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly add hydrochloric acid to hydrolyze the borate ester.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield 3-chlorophenylboronic acid as a white solid.

-

Suzuki-Miyaura Cross-Coupling Reaction Using 3-Chlorophenylboronic Acid

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with 3-chlorophenylboronic acid.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

3-Chlorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, or a mixture of toluene and water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

In a Schlenk flask, combine the aryl halide (1.0 mmol), 3-chlorophenylboronic acid (1.2-1.5 mmol), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent to the flask via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

-

Applications in Drug Development

3-Chlorophenylboronic acid is a valuable building block in the synthesis of a wide range of biologically active molecules.[1][3] Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward introduction of the 3-chlorophenyl moiety into complex molecular scaffolds. This is particularly important in structure-activity relationship (SAR) studies, where the electronic and steric properties of the 3-chlorophenyl group can be used to modulate the pharmacological activity of a lead compound.

The 3-chlorophenyl substituent can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. For instance, it has been incorporated into inhibitors of various enzymes and modulators of receptors implicated in diseases such as cancer, inflammation, and infectious diseases.

Visualizations

Caption: Workflow for the synthesis of 3-Chlorophenylboronic acid.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Spectroscopic Data of 3-Chlorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorophenylboronic acid, a vital reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: (3-chlorophenyl)boronic acid

-

Synonyms: 3-Chlorobenzeneboronic acid, m-Chlorophenylboronic acid

-

CAS Number: 63503-60-6

-

Molecular Formula: C₆H₆BClO₂

-

Molecular Weight: 156.37 g/mol [1]

-

Appearance: White to off-white powder or crystals[2]

-

Melting Point: 185-189 °C[1]

Spectroscopic Data

The structural elucidation of 3-Chlorophenylboronic acid is accomplished through a combination of spectroscopic techniques. The data presented in the following tables provide a detailed fingerprint of the molecule.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Spectra are typically recorded in a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆)[3].

Table 1: ¹H NMR Spectroscopic Data (Estimated)

Solvent: DMSO-d₆, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 (broad) | Singlet | 2H | B(OH)₂ |

| ~7.8 - 7.9 | Singlet | 1H | Ar-H (proton at C2) |

| ~7.7 - 7.8 | Doublet | 1H | Ar-H (proton at C6) |

| ~7.4 - 7.5 | Triplet | 1H | Ar-H (proton at C5) |

| ~7.3 - 7.4 | Doublet | 1H | Ar-H (proton at C4) |

Table 2: ¹³C NMR Spectroscopic Data (Estimated)

Solvent: DMSO-d₆

| Chemical Shift (δ) (ppm) | Assignment |

| ~135-140 | C-B |

| ~133-136 | C-Cl |

| ~130-133 | C-H |

| ~128-131 | C-H |

| ~126-129 | C-H |

| ~125-128 | C-H |

Note: The chemical shifts are estimated based on typical values for substituted aromatic carbons. The carbon attached to the boron is expected to be deshielded, as is the carbon attached to the chlorine atom.

IR spectroscopy provides information about the functional groups present in a molecule. For a solid sample like 3-Chlorophenylboronic acid, the spectrum is often obtained using a KBr pellet or as a Nujol mull.

Table 3: IR Absorption Data (Characteristic Ranges)

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3500–3200 (broad) | O–H stretch | Boronic acid (H-bonded) |

| 3100–3000 | C–H stretch | Aromatic |

| 1600–1585, 1500–1400 | C–C stretch (in-ring) | Aromatic |

| 1320–1000 | C–O stretch | C-O in B-O-H |

| ~1000 | B-O stretch | Boronic acid |

| 850–550 | C–Cl stretch | Aryl chloride |

| 900–675 | C–H "oop" bend | Aromatic |

Note: These are characteristic absorption ranges for the respective functional groups and bond vibrations.[4][5]

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and formula.

Table 4: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M]⁺ | 156.01439 |

| [M+H]⁺ | 157.02222 |

| [M+Na]⁺ | 179.00416 |

| [M-H]⁻ | 155.00766 |

| [M+NH₄]⁺ | 174.04876 |

| [M+K]⁺ | 194.97810 |

| [M+H-H₂O]⁺ | 139.01220 |

Data sourced from PubChem predictions.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as 3-Chlorophenylboronic acid.

-

Sample Preparation:

-

Weigh approximately 5-25 mg of 3-Chlorophenylboronic acid for ¹H NMR, or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Set the number of scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform baseline correction.

-

-

Sample Preparation:

-

Grind approximately 1-2 mg of 3-Chlorophenylboronic acid with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

-

Sample Introduction:

-

Introduce a small amount of the solid sample into the mass spectrometer, often via a direct insertion probe.

-

The sample is heated in a vacuum to induce vaporization.

-

-

Ionization and Analysis:

-

The vaporized sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

The resulting positive ions are accelerated into a mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

A detector measures the abundance of ions at each m/z value, generating the mass spectrum.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques discussed.

Caption: Workflow for Structural Elucidation.

References

Stability and Storage of 3-Chlorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-chlorophenylboronic acid. Understanding these parameters is critical for ensuring the compound's integrity, which is paramount in its applications in organic synthesis, medicinal chemistry, and materials science. This guide synthesizes information from technical data sheets and the broader scientific literature on arylboronic acids to provide best practices for handling and storage.

Physicochemical Properties

A summary of the key physicochemical properties of 3-chlorophenylboronic acid is presented in Table 1.

Table 1: Physicochemical Properties of 3-Chlorophenylboronic Acid

| Property | Value | Source(s) |

| Synonyms | 3-Chlorobenzeneboronic acid, m-Chlorobenzeneboronic acid | [1][2] |

| CAS Number | 63503-60-6 | [1][2][3] |

| Molecular Formula | C₆H₆BClO₂ | [1][3] |

| Molecular Weight | 156.37 g/mol | [2][4] |

| Appearance | White to off-white powder or crystals | [1][2] |

| Melting Point | 185 - 189 °C | [1][4] |

| Solubility | Slightly soluble in water. Soluble in ether, tetrahydrofuran, dimethyl sulfoxide, dimethylformamide, and methanol. | [5] |

Chemical Stability and Degradation Pathways

3-Chlorophenylboronic acid is generally described as stable under recommended storage conditions. However, like other arylboronic acids, it is susceptible to degradation through several pathways, primarily protodeboronation and oxidation.

Protodeboronation: This is a significant degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This process is often catalyzed by moisture and can be accelerated by acidic or basic conditions. Studies on various arylboronic acids have shown that the rate of protodeboronation is influenced by the electronic nature of the substituents on the aromatic ring.

Oxidation: The boron-carbon bond in boronic acids is also susceptible to oxidation, which can lead to the formation of phenols and boric acid. This process can be initiated by atmospheric oxygen and may be accelerated by light and the presence of oxidizing agents.

The following diagram illustrates the key factors influencing the stability of 3-chlorophenylboronic acid.

Caption: Factors influencing the stability of 3-Chlorophenylboronic acid.

Recommended Storage Conditions

To minimize degradation and ensure the long-term integrity of 3-chlorophenylboronic acid, specific storage conditions are recommended. These recommendations are summarized from various suppliers and safety data sheets in Table 2.

Table 2: Summary of Recommended Storage Conditions for 3-Chlorophenylboronic Acid

| Condition | Recommendation | Rationale | Source(s) |

| Temperature | Store at room temperature, or refrigerated (2-8 °C). Some suppliers recommend <15°C. | Lower temperatures slow down the rate of potential degradation reactions. | [1][2][3] |

| Atmosphere | Keep container tightly closed. Some sources recommend storing under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and atmospheric oxygen, which can promote hydrolysis, protodeboronation, and oxidation. | [3] |

| Light | Store in a dark place. | Protects the compound from potential photodegradation. | [2] |

| Moisture | Keep in a dry place. The compound can be hygroscopic. | Prevents hydrolysis of the boronic acid and the formation of boroxines (anhydrides), and minimizes water-catalyzed protodeboronation. | [3] |

| Incompatible Materials | Avoid strong oxidizing agents, strong acids, and strong bases. | These materials can react with and degrade 3-chlorophenylboronic acid. | [3][6][7] |

Experimental Protocols for Stability Assessment

Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradation products and pathways.

Objective: To evaluate the stability of 3-chlorophenylboronic acid under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of 3-chlorophenylboronic acid in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the samples to a range of conditions, including:

-

Acidic: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

-

Basic: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

-

Oxidative: 3% H₂O₂ at room temperature for a defined period.

-

Thermal: Heat the solid compound at a high temperature (e.g., 105 °C) for a defined period.

-

Photolytic: Expose the solution and solid compound to a light source according to ICH Q1B guidelines.

-

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products.

Long-Term Stability Study

Objective: To determine the shelf-life of 3-chlorophenylboronic acid under recommended storage conditions.

Methodology:

-

Sample Storage: Store multiple batches of 3-chlorophenylboronic acid in its intended container-closure system under the recommended long-term storage conditions (e.g., 2-8 °C or room temperature in a dry, dark environment).

-

Testing Intervals: At predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples for analysis.

-

Analysis: Analyze the samples for appearance, purity (using a validated HPLC method), and any other relevant quality attributes.

-

Data Analysis: Evaluate the data for any trends in degradation or changes in physical properties over time to establish a re-test period or shelf-life.

The following diagram illustrates a general workflow for a stability testing program.

Caption: General workflow for a stability testing program.

Conclusion

3-Chlorophenylboronic acid is a valuable reagent that is stable under the proper conditions. Adherence to the recommended storage guidelines—specifically, keeping the compound in a cool, dry, dark place with the container tightly sealed—is crucial for maintaining its quality and ensuring the reliability of experimental results. For applications in drug development and other regulated fields, conducting formal stability studies is recommended to establish a definitive shelf-life and to fully characterize its degradation profile.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

potential hazards and handling precautions for 3-Chlorophenyl boronic acid

An In-depth Technical Guide to the Potential Hazards and Handling Precautions for 3-Chlorophenylboronic Acid

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical compounds they work with is paramount to ensuring laboratory safety and experimental success. This guide provides a comprehensive overview of the potential hazards associated with 3-Chlorophenylboronic acid (CAS No: 63503-60-6), along with detailed handling precautions and emergency procedures.

Chemical Identity and Usage

3-Chlorophenylboronic acid is a versatile reagent frequently employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] It is a key building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its utility extends to the development of inhibitors for enzymes like PDE4 and in the synthesis of biarylketones and phthalides.[2]

Synonyms: 3-Chlorobenzeneboronic acid, m-Chlorobenzeneboronic acid[1] Molecular Formula: C6H6BClO2[1][3][4][5] Molecular Weight: 156.37 g/mol [3]

Hazard Identification and Classification

3-Chlorophenylboronic acid is classified as harmful and an irritant. The primary routes of exposure are inhalation, ingestion, and skin contact.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for 3-Chlorophenylboronic acid is summarized below.

| Hazard Class | Hazard Category | GHS Classification |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[3][6][7] |

| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[3][6] |

| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[3][6] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[4][7][8] |

| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[4][7][8] |

| Specific target organ toxicity — single exposure | Category 3 | May cause respiratory irritation[4][7] |

GHS Label Elements

The following pictograms, signal word, and hazard statements are associated with 3-Chlorophenylboronic acid.

| Pictogram | Signal Word |

| Warning [3][4][5][6] |

| Hazard Statements (H-Statements) |

| H302: Harmful if swallowed.[3][4][6] |

| H312: Harmful in contact with skin.[3][6] |

| H332: Harmful if inhaled.[3][6] |

| H315: Causes skin irritation.[4][8] |

| H319: Causes serious eye irritation.[4][8] |

| H335: May cause respiratory irritation.[4] |

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk.

Precautions for Safe Handling

-

Ventilation: Handle in a well-ventilated place, preferably in a chemical fume hood.[6] Use only outdoors or in a well-ventilated area.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat and chemical-resistant gloves.[6] Safety goggles with side-shields or a face shield are mandatory to prevent eye contact.[3]

-

Avoid Contact: Avoid contact with skin and eyes.[3][6] Do not breathe dust or aerosols.[3][6]

-

Hygiene: Wash hands thoroughly after handling and before breaks.[3] Do not eat, drink, or smoke when using this product.[5][6]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[6]

Conditions for Safe Storage

-

Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Incompatibilities: Keep away from strong oxidizing agents.[3]

-

Storage Temperature: Recommended storage at room temperature.[1] Some suppliers recommend storage at -20°C for powders.[5]

Personal Protective Equipment (PPE)

A detailed breakdown of recommended PPE is provided below.

| Protection Type | Specification |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH).[3][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or impervious clothing.[3][6] |

| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. If exposure limits are exceeded, a full-face respirator with appropriate cartridges (e.g., ABEK-P2) is recommended.[3] |

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4][6] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[3][4][6] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3][4] |

Accidental Release Measures

In case of a spill, follow these procedures to ensure safety and containment.

-

Personal Precautions: Use personal protective equipment.[3][6] Avoid dust formation.[3][6] Evacuate personnel to safe areas and ensure adequate ventilation.[6]

-

Environmental Precautions: Prevent product from entering drains.[3]

-

Containment and Cleanup: Sweep up the spilled material and shovel it into a suitable, closed container for disposal.[3][4] Avoid creating dust.[3]

Physical and Chemical Properties

| Property | Value |

| Appearance | White to off-white powder[1] |

| Melting Point | 185-189 °C[1][2] |

| Solubility | Slightly soluble in water. Soluble in organic solvents such as N,N-dimethylformamide, ethyl acetate, dichloromethane, ether, tetrahydrofuran, dimethyl sulfoxide, and methanol.[2] |

Stability and Reactivity

-

Reactivity: No data available.[3]

-

Chemical Stability: Stable under recommended storage conditions.[3][7]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides, hydrogen chloride gas, and borane/boron oxides.[3][7]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the synthesis or use of 3-Chlorophenylboronic acid are beyond the scope of a safety data sheet. For specific methodologies, researchers should consult peer-reviewed scientific literature and established laboratory procedures for Suzuki-Miyaura reactions or other relevant synthetic transformations.

Hazard and Response Workflow

The following diagram illustrates the logical workflow from hazard identification to emergency response for 3-Chlorophenylboronic acid.

Caption: Logical workflow from hazard identification to emergency response for 3-Chlorophenylboronic acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

The Emergence of a Key Synthetic Tool: A Technical Guide to 3-Chlorophenylboronic Acid

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorophenylboronic acid (3-CPBA), a seemingly unassuming organoboron compound, has carved a significant niche in the landscape of modern organic synthesis. Its discovery and development are intrinsically linked to the broader history of boronic acids and the transformative power of palladium-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of 3-Chlorophenylboronic acid, with a focus on its pivotal role in pharmaceutical and materials science research. Detailed experimental protocols, tabulated quantitative data, and visualized reaction pathways are presented to offer a practical and in-depth resource for laboratory professionals.

A Historical Perspective: The Dawn of Arylboronic Acids and the Rise of 3-CPBA

The journey of 3-Chlorophenylboronic acid begins with the foundational work on organoboron compounds. While the first synthesis of a boronic acid, ethylboronic acid, was reported by Edward Frankland in 1860, the development of their aryl counterparts gained significant momentum in the 20th century. The advent of Grignard and organolithium reagents provided the necessary tools for the formation of carbon-boron bonds, paving the way for the synthesis of a diverse array of arylboronic acids.

While a singular, seminal publication marking the "discovery" of 3-Chlorophenylboronic acid is not readily apparent in historical records, its emergence is a direct consequence of the systematic exploration of these synthetic methodologies. The functionalization of the phenyl ring with a chlorine atom at the meta-position offered chemists a valuable building block with distinct electronic properties and steric profile, influencing its reactivity and the properties of the resulting coupled products. The true significance of 3-CPBA, however, was fully realized with the advent of the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become an indispensable tool in the synthesis of complex organic molecules.

The Synthesis of 3-Chlorophenylboronic Acid: Key Methodologies

The preparation of 3-Chlorophenylboronic acid primarily relies on two well-established organometallic routes: the Grignard reagent method and the organolithium reagent method. Both pathways involve the formation of a nucleophilic aryl species that subsequently reacts with a boron electrophile, typically a trialkyl borate.

Grignard Reagent Method

This classic approach involves the reaction of a 3-chlorophenyl Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The Grignard reagent is typically prepared from 3-chloro-bromobenzene or 3-dichlorobenzene and magnesium metal.

Experimental Protocol: Synthesis of 3-Chlorophenylboronic Acid via the Grignard Reagent Method

Materials:

-

3-Chlorobromobenzene

-

Magnesium turnings

-

Iodine (catalyst)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings and a crystal of iodine.

-

Heat the flask gently to activate the magnesium.

-

Add a solution of 3-chlorobromobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the addition is complete, continue refluxing until the magnesium is consumed.

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of trimethyl borate in anhydrous THF to the cooled Grignard reagent, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of aqueous HCl.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., water or a mixture of ether and hexanes) to yield pure 3-Chlorophenylboronic acid.

Organolithium Reagent Method

An alternative and often higher-yielding method involves the use of an organolithium reagent. This is typically achieved through a halogen-lithium exchange reaction between an aryl halide (e.g., 3-chlorobromobenzene) and an alkyllithium reagent (e.g., n-butyllithium) at low temperatures.

Experimental Protocol: Synthesis of 3-Chlorophenylboronic Acid via the Organolithium Method

Materials:

-

1-Bromo-3-chlorobenzene

-

n-Butyllithium (in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate

-

Saturated aqueous ammonium chloride solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Under an argon atmosphere, dissolve 1-bromo-3-chlorobenzene in anhydrous THF in a flame-dried flask and cool the solution to -78 °C.

-

Add n-butyllithium solution dropwise, maintaining the temperature below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add trimethyl borate to the reaction mixture at -78 °C and continue stirring for another hour.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography.[1]

Synthesis Data Summary

The choice of synthetic route often depends on the desired scale, available starting materials, and safety considerations. The organolithium method can offer higher yields but requires more stringent anhydrous and inert atmosphere conditions.

| Synthetic Method | Starting Material | Key Reagents | Typical Yield | Reference |

| Grignard Reagent | 3-Chlorobromobenzene | Mg, Trimethyl borate | 60-75% | General Method |

| Organolithium | 1-Bromo-3-chlorobenzene | n-BuLi, Trimethyl borate | ~57% | [1] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 3-Chlorophenylboronic acid lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a carbon-carbon bond between the 3-chlorophenyl group and a variety of organic electrophiles, most commonly aryl, vinyl, or alkyl halides and triflates. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl and substituted aromatic structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3]

The general catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura coupling reaction involving 3-Chlorophenylboronic acid.

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chlorophenylboronic Acid with an Aryl Bromide

Materials:

-

3-Chlorophenylboronic acid

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask, add the aryl bromide (1.0 mmol), 3-Chlorophenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add toluene and water to the flask.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.[4]

Quantitative Data from Suzuki-Miyaura Reactions

The versatility of 3-Chlorophenylboronic acid is demonstrated by its successful coupling with a variety of aryl halides under different catalytic systems.

| Aryl Halide Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Bromoacetophenone | PdCl₂(dppf) | K₂CO₃ | DME | 95 | General Example |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 92 | General Example |

| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 88 | General Example |

| 4-Iodotoluene | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 90-98 | [5] |

Applications in Drug Discovery and Materials Science

The biaryl motif constructed using 3-Chlorophenylboronic acid is a privileged scaffold in numerous biologically active molecules and functional materials.

-

Pharmaceuticals: The 3-chlorophenyl moiety can be found in a range of drug candidates and approved drugs. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability and binding affinity to biological targets. It is a key building block in the synthesis of inhibitors for various enzymes and receptors.

-

Materials Science: In the realm of materials science, 3-CPBA is utilized in the synthesis of organic light-emitting diodes (OLEDs), conducting polymers, and liquid crystals. The introduction of the 3-chlorophenyl group can tune the electronic and photophysical properties of these materials.

The logical relationship for its application in these fields can be visualized as follows:

Caption: Application Pathway of 3-Chlorophenylboronic Acid.

Conclusion

3-Chlorophenylboronic acid has evolved from a laboratory curiosity to an indispensable reagent in the toolbox of synthetic chemists. Its straightforward synthesis and, more importantly, its versatile reactivity in the Suzuki-Miyaura cross-coupling reaction have cemented its importance in the rapid and efficient construction of complex molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of the history, synthesis, and application of this key building block is essential for the continued development of innovative and impactful technologies. This guide serves as a comprehensive resource to facilitate its effective utilization in the laboratory.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-Chlorophenylboronic Acid in Palladium-Catalyzed Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorophenylboronic acid is a versatile and widely utilized reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its stability, commercial availability, and reactivity make it an essential building block for the construction of complex organic molecules.[1] This document provides detailed application notes and experimental protocols for the use of 3-Chlorophenylboronic acid in several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of biaryl compounds, substituted alkenes, arylalkynes, and arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Safety and Handling

3-Chlorophenylboronic acid is a white to off-white powder.[1] It is crucial to handle this reagent with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. Always use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. 3-Chlorophenylboronic acid is a key coupling partner in many of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most common application of 3-Chlorophenylboronic acid, enabling the formation of a C-C bond between the 3-chlorophenyl group and various aryl or vinyl halides/triflates.[1][2]

General Reaction Scheme:

Where Ar-X can be an aryl/vinyl iodide, bromide, chloride, or triflate.

Experimental Protocol - General Procedure for Suzuki-Miyaura Coupling:

A flame-dried flask is charged with the aryl halide (1.0 mmol), 3-Chlorophenylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and a base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 mmol). The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF, often with water) is added, and the mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by TLC or GC/LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling with 3-Chlorophenylboronic Acid

| Aryl Halide | Palladium Catalyst (mol%) | Ligand (if applicable) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-4-(chloromethyl)benzene | Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80 | 12 | 73 | [3] |

| 4-Nitroiodobenzene | LaPO₄·Pd (nanocatalyst) | --- | K₂CO₃ (2.0) | H₂O | 80 | 8 | 82 | [4] |

| 4-Bromophenol | LaPO₄·Pd (nanocatalyst) | --- | K₂CO₃ (2.0) | H₂O | 80 | 8 | 72 | [4] |

| Aryl Chloride | Pd/SSphos (5) | SSphos | K₂CO₃ (3.0) | H₂O/Acetonitrile (4:1) | 37 | 18 | Good to Excellent | [5] |

| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | PPh₃ | K₂CO₃ (3.0) | 1,4-Dioxane | 100 (MW) | 0.25 | 81 | [6] |

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction facilitates the coupling of 3-Chlorophenylboronic acid (as an aryl source, though less common than aryl halides) with an alkene to form a substituted alkene.

General Reaction Scheme:

Experimental Protocol - General Procedure for Heck-type Reaction:

In a reaction vessel, the alkene (1.0 mmol), 3-Chlorophenylboronic acid (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) are combined. An oxidant (e.g., a copper(II) salt, 2.0 mmol) is often necessary when using a boronic acid as the aryl source. The components are suspended in a suitable solvent (e.g., DMF). The mixture is then heated, and the reaction progress is monitored. After completion, the mixture is cooled, diluted, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Table 2: Representative Conditions for Heck-type Reactions

| Alkene | Palladium Catalyst (mol%) | Base (equiv.) | Oxidant (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (5) | --- | NBS (0.3) | Toluene | 25 | 12 | Moderate to Good |

| Estragole | Pd(OAc)₂ (1) | K₂CO₃ (2.0) | Cu(OAc)₂ (2.0) | DMF | 100 | 24 | Moderate |

Diagram 2: Heck Reaction Catalytic Cycle

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira Coupling